molecular formula C25H31NO3 B4736002 ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B4736002
M. Wt: 393.5 g/mol
InChI Key: PKDTWZCVESEMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects:
Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. It has also been shown to inhibit the activity of specific enzymes involved in the biosynthesis of prostaglandins, which are known to contribute to the development of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its ability to selectively target specific enzymes and signaling pathways involved in inflammation, pain, and cancer progression. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated.

Future Directions

There are several future directions for the scientific research of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One of the areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of new derivatives of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate with improved therapeutic properties is also an area of future research.
In conclusion, ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that has potential therapeutic applications in the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further scientific research is needed to fully understand the therapeutic potential of this compound.

Scientific Research Applications

Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-2-28-24(27)25(14-17-29-23-10-4-3-5-11-23)12-15-26(16-13-25)22-18-20-8-6-7-9-21(20)19-22/h3-11,22H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDTWZCVESEMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CC3=CC=CC=C3C2)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 5
ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 6
ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

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